3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one
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Overview
Description
3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It features a p-tolyl group attached to the pyrazinone ring, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one typically involves the reaction of p-tolyl hydrazine with an appropriate diketone or ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can yield dihydropyrazinone derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazinone ring .
Scientific Research Applications
3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)-1H-pyrazole: Similar in structure but lacks the dihydropyrazinone ring.
3-(p-Tolyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties.
3-(p-Tolyl)propionic acid: A simpler structure with a propionic acid moiety.
Uniqueness
3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one is unique due to its specific ring structure and the presence of the p-tolyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
91426-87-8 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
FFEWFSUCVVPTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCNC2=O |
Origin of Product |
United States |
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